molecular formula C11H11BrN2 B8677463 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole

5-Bromo-1-(cyclopropylmethyl)-1H-indaZole

Cat. No.: B8677463
M. Wt: 251.12 g/mol
InChI Key: LDOUIQIWJYFNAH-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-1H-indaZole is a heterocyclic compound that features a bromine atom at the 5th position and a cyclopropylmethyl group at the 1st position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole typically involves the bromination of 1-cyclopropylmethyl-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-1H-indaZole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the indazole ring .

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-1H-indaZole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-methyl-1H-indazole
  • 5-bromo-1-ethyl-1H-indazole
  • 5-bromo-1-propyl-1H-indazole

Uniqueness

5-Bromo-1-(cyclopropylmethyl)-1H-indaZole is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other alkyl-substituted indazoles. This can result in different biological activities and reactivity patterns, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-1-(cyclopropylmethyl)indazole

InChI

InChI=1S/C11H11BrN2/c12-10-3-4-11-9(5-10)6-13-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

LDOUIQIWJYFNAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Br)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindazole (15 g, 76.1 mmol) and (bromomethyl)cyclopropane (8.12 mL, 83.7 mmol) in 75 mL of DMF, K2CO3 (16 g, 114.0 mmol) was added. The mixture was heated to 105° C. After 24 hours, starting material was still observed. Additional (bromomethyl)cyclopropane (5.7 mL, 57.0 mmol) was added and reaction was heated to 105° C. for an additional 24 hours. 5-Bromoindazole was again observed so additional (bromomethyl)cyclopropane was added (4 mL, 38 mmol) and the reaction was heated at 95° C. for an additional 48 hours. After disappearance of 5-bromoindazole, the reaction mixture was poured onto DCM/brine. The two layers were separated and the aqueous layer was extracted with DCM (2×) and checked by TLC. No product was observed in aqueous layer. The combined organics were washed with H2O (2×) and brine and dried over Na2SO4. After filtration, the filtrate was concentrated and the resulting residue was purified by chromatography with 9.5:0.5 hexane/EtOAc to provide 5-bromo-1-cyclopropylmethyl-1H-indazole (8.74 g, 45% isolated yield). 1H NMR (400 MHz CDCl3) δ 7.93 (s, 1H), 7.86 (d, J=1.57 Hz, 1H), 7.43 (dd, J=8.61, 1.57 Hz, 1H), 7.31 (d, J=8.61 Hz, 1H), 4.24 (d, J=6.26 Hz, 2H), 1.37-1.26 (m, 1H), 0.62-0.55 (m, 2H), 0.43-0.37 (m, 2H); MS (APCI+) m/z 251/253 (M/M+2H, 1:1) was detected.
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15 g
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5.7 mL
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